7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine is a heterocyclic compound belonging to the pyrrolopyrazine family. This compound features a unique structure characterized by a pyrrole ring fused to a pyrazine ring, with methyl and methylthio substituents at specific positions. It has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it has been investigated for applications in cancer therapy, antimicrobial activity, and as a building block for more complex heterocyclic compounds .
The compound is classified under the chemical formula and has the CAS number 84201-40-1. It is recognized for its role as a metabolite of oltipraz, a known chemopreventive agent . The structural uniqueness of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine contributes to its distinct biological properties compared to other pyrrolopyrazine derivatives .
The synthesis of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine can be achieved through several synthetic routes. A prominent method involves:
This multi-step synthesis highlights the complexity and precision required in creating this compound.
The molecular structure of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine can be described as follows:
The three-dimensional arrangement of atoms contributes significantly to its chemical reactivity and biological activity .
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine participates in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine involves its interaction with various molecular targets:
This multifaceted mechanism underlines its potential as a therapeutic agent.
These properties are essential for understanding how the compound behaves in different environments.
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine has several scientific applications:
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine is a structurally complex heterocyclic compound with the systematic name reflecting its fused bicyclic core and substituent positions. It belongs to the pyrrolopyrazine class, characterized by a pyrrole ring fused to a pyrazine ring at bond positions 1 and 2-a. The molecular formula is C₁₀H₁₂N₂S₂, corresponding to a molecular weight of 224.35 g/mol [2] [4]. Key identifiers include:
Table 1: Chemical Identifiers and Nomenclature
Identifier Type | Value |
---|---|
CAS Registry Number | 84201-40-1 |
IUPAC Name | 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine |
Synonyms | Oltipraz metabolite M2; Pyrrolo[1,2-a]pyrazine, 7-methyl-6,8-bis(methylthio)- |
Molecular Formula | C₁₀H₁₂N₂S₂ |
SMILES | CSC1=C2C=NC=CN2C(SC)=C1C |
InChIKey | MYLBTCQBKAKUTJ-UHFFFAOYSA-N |
The compound features methyl groups at position 7 and methylthio (–SCH₃) moieties at positions 6 and 8, creating a sterically crowded electron-rich system. Its canonical SMILES representation (CC₁=C(SC)N₂C(=C₁SC)C=NC=C₂) confirms the connectivity, while X-ray crystallography predicts a density of 1.25–1.26 g/cm³ [2] [5]. The white-to-light brown crystalline powder exhibits a melting point of 66°C and is soluble in dimethyl sulfoxide (DMSO) at 10 mg/mL [2] [5].
The discovery of this compound is intrinsically linked to pharmaceutical investigations into the antischistosomal drug oltipraz (a pyrazinoquinoline dithiolethione). During metabolic studies in the 1980s–1990s, researchers identified 7-methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine as a principal biotransformation product, designated "Oltipraz metabolite M2" [2] [7]. This discovery spurred synthetic efforts to produce reference standards for pharmacological studies. Early synthetic routes adapted methodologies from dithiolethione chemistry, leveraging reactions between β-ketoesters and sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) [3]. Optimization involved mixed toluene/xylene solvents to achieve higher temperatures, reduced reaction times, and improved yields [3]. The compound’s structural elucidation confirmed the unusual pyrrolo[1,2-a]pyrazine scaffold—a previously underexplored heterocyclic system—marking a significant contribution to heterocyclic chemistry libraries. Its assignment of the CAS Registry Number (84201-40-1) and MDL identifier (MFCD26793885) facilitated global tracking in chemical databases [2] [4].
As a representative of pyrrolo[1,2-a]pyrazine derivatives, this compound has become a reference structure for probing the bioactivity of sulfur-containing heterocycles. Its significance stems from three key aspects:
Table 2: Key Research Applications and Biological Activities
Research Area | Biological Activity | Mechanistic Insight |
---|---|---|
Chemoprevention | Inhibition of carcinogen-induced DNA damage | Induction of Phase II detoxification enzymes via Nrf2 |
Metabolic Disease | Attenuation of liver steatosis | AMPK activation; LXRa inhibition |
Cancer Therapeutics | Suppression of tumor proliferation (in vitro) | Cell cycle arrest; enhanced apoptosis |
Ongoing studies leverage its core structure to develop bifunctional agents (e.g., combretastatin hybrids) targeting cancer metabolism [3]. Its physicochemical properties—moderate lipophilicity (predicted logP ~2.5) and pKa of 1.12—also make it a model for probing structure-pharmacokinetic relationships in pyrrolopyrazine analogs [2] [5].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3